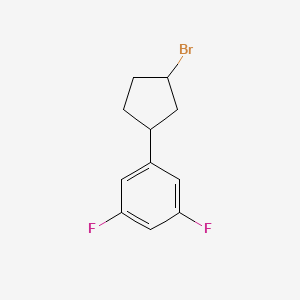
1-(3-Bromocyclopentyl)-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is a chemical compound that contains a benzene ring with two fluorine atoms and a bromocyclopentyl group attached to it . The presence of these functional groups may influence the compound’s reactivity and properties.
Molecular Structure Analysis
The molecular structure of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” would consist of a benzene ring, which is a six-carbon ring with alternating double bonds, substituted with two fluorine atoms and a bromocyclopentyl group . The exact structure would depend on the positions of these substituents on the benzene ring.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the halogens (bromine and fluorine) and the cyclopentyl group. Halogens are often involved in substitution reactions, where they are replaced by another atom or group of atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” would depend on its molecular structure. For example, the presence of the halogens might increase the compound’s density and boiling point compared to benzene .Applications De Recherche Scientifique
Analytical Chemistry
In analytical chemistry, “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” can serve as a precursor for synthesizing complex molecules used in chemical analysis. Its unique structure allows for the creation of derivatives that can act as markers or probes in chromatography and spectrometry, aiding in the identification and quantification of substances within a sample .
Fluorescent Sensors
The compound’s potential in developing fluorescent sensors is significant. By incorporating it into fluorescent dyes, researchers can design sensors that detect specific ions or molecules. These sensors are particularly useful in biological and chemical research for monitoring reactions and detecting the presence of various analytes .
Biological Research
“1-(3-Bromocyclopentyl)-3,5-difluorobenzene” is valuable in biological research, particularly in the synthesis of bioactive molecules. It can be used to create compounds that interact with biological targets, such as enzymes or receptors, which is crucial for understanding biological processes and developing new medications .
Drug Discovery
In drug discovery, this compound can be utilized to construct pharmacophores, which are essential for the development of new drugs. Its structure can be modified to enhance interaction with biological targets, improving the efficacy and selectivity of potential therapeutic agents .
Environmental Science
The environmental applications of “1-(3-Bromocyclopentyl)-3,5-difluorobenzene” include its use as an intermediate in the synthesis of compounds that can degrade environmental pollutants. It can also be part of the formulation of agents used in environmental remediation processes to remove hazardous substances from ecosystems .
Material Science
Lastly, in material science, this compound can contribute to the development of new materials with specific properties. For example, it can be used in the synthesis of polymers or coatings with enhanced durability, resistance to chemicals, or other desirable physical properties .
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-bromocyclopentyl)-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF2/c12-9-2-1-7(3-9)8-4-10(13)6-11(14)5-8/h4-7,9H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBIEFFMTXLZDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C2=CC(=CC(=C2)F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromocyclopentyl)-3,5-difluorobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide](/img/structure/B2849800.png)
![2-[1-(2,4-Dimethylphenyl)-4-(4-nitrophenyl)imidazol-2-yl]sulfanyl-1-phenylethanone](/img/structure/B2849801.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2849802.png)
![N-butyl-3-[5-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2849804.png)
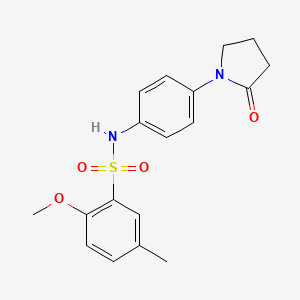
![1-((4-cyclohexylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2849807.png)
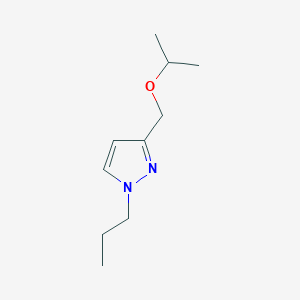
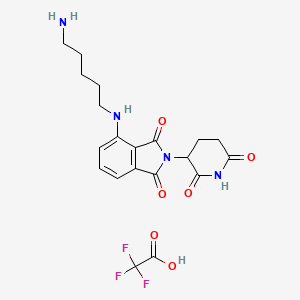
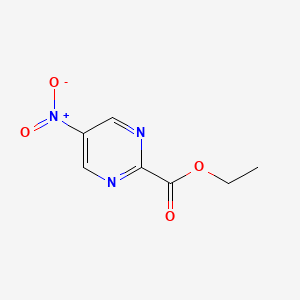
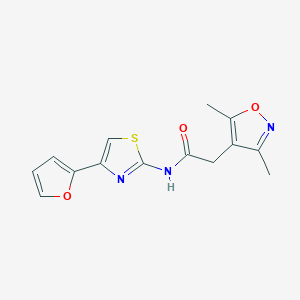
![N-[(2Z)-3-[5-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-8-methoxy-2H-chromen-2-ylidene]hydroxylamine](/img/structure/B2849817.png)
![4-Cyano-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2849819.png)
![5-benzyl-8-ethoxy-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2849820.png)